Fmoc-Lys(Dabcyl)-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-dimethylaminophenyldiazobenzoyl-L-lysine, is a modified amino acid that serves as a crucial building block in peptide synthesis. This compound is particularly significant in the development of fluorogenic substrates for proteases, which are enzymes that catalyze the breakdown of proteins. The presence of the Dabcyl group allows for the creation of fluorescent probes, making it a valuable tool in biochemical research and diagnostics.
Fmoc-Lys(Dabcyl)-OH is classified as an amino acid derivative and falls under the category of fluorogenic compounds. It is synthesized primarily through solid-phase peptide synthesis techniques. The compound is commercially available from various suppliers, including ChemPep and Iris Biotech, and has a CAS number of 146998-27-8 .
The synthesis of Fmoc-Lys(Dabcyl)-OH typically involves solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process includes several key steps:
Fmoc-Lys(Dabcyl)-OH has a complex molecular structure characterized by its unique functional groups. Its molecular formula is , with a molecular weight of approximately 619.7 g/mol . The structure includes:
The compound's structural integrity can be confirmed through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Fmoc-Lys(Dabcyl)-OH participates in several chemical reactions typical of peptide synthesis:
The mechanism of action for Fmoc-Lys(Dabcyl)-OH revolves around its role in protease substrates:
This mechanism is pivotal in biochemical assays aimed at studying protease function and activity in various biological contexts .
Fmoc-Lys(Dabcyl)-OH exhibits several notable physical and chemical properties:
Fmoc-Lys(Dabcyl)-OH finds extensive applications in scientific research:
These applications underscore its importance in both basic research and clinical diagnostics, particularly in understanding diseases associated with protease activity such as cancer and neurodegenerative disorders .
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1